4-Ethylpyridine
Overview
Description
4-Ethylpyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C_7H_9N. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and an ethyl group attached to the fourth position of the ring. This compound is of interest in various chemical syntheses and reactions due to its nucleophilic properties and ability to act as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of 4-ethylpyridine derivatives can be achieved through various methods. One approach involves the use of poly(ethyleneglycol) (PEG) as a benign reaction medium, which allows for the synthesis of 4'-pyridyl terpyridines in a 'one pot' procedure without the need for product purification, yielding the desired compounds in reasonable yield and high purity . Another method for synthesizing related pyridine compounds involves a two-stage process via a corresponding pyrylium salt, which is obtained by alkene diacylation . Additionally, the Pfitzinger-type condensation has been used to synthesize bi- and tridentate ligands containing pyridine moieties .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with an ethyl substituent, has been studied using various spectroscopic techniques. For instance, the crystal and molecular structures of certain pyridine ligands and their ruthenium complexes have been described, providing insights into their geometric parameters . X-ray diffraction has also been used to characterize the structure of the 4,4'-bipyridyl radical anion and dianion, revealing correlations between electronic structure and metric data .
Chemical Reactions Analysis
Pyridine derivatives participate in a range of chemical reactions. For example, the deprotonation reactions of hydroxy-substituted pyridine complexes have been investigated . The reactivity of 4-ethylpyridine analogs in the presence of nucleophiles, such as methylamine or ethylamine, has been explored, leading to the formation of N-alkylpyridinium salts . Furthermore, the role of pyridine derivatives in catalysis has been studied, with carbonyl-containing ruthenium mono(bipyridines) being effective catalysts or precursors in reactions like the water-gas shift reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethylpyridine and its derivatives are crucial for their application in various fields. Polarography studies have shown that 2-ethyl-4-thiocarbamoylpyridine exhibits oxidation and reduction waves, which are pH-dependent and can be kinetically controlled . Vibrational spectroscopic investigations have provided detailed interpretations of the vibrational spectra of pyridine derivatives, which are important for understanding their structural properties . Additionally, the Urey-Bradley force field analysis of 4-ethylpyridine has allowed for the determination of force constants and the vibrational assignments of normal modes .
Scientific Research Applications
Vibrational Spectroscopy and Force Field Analysis
- 4-Ethylpyridine has been analyzed using vibrational spectroscopy, providing insights into its molecular structure and interactions. A study by Topacli & Bayari (1999) involved a normal coordinate analysis to obtain the Urey-Bradley force constants for 4-ethylpyridine, which helped in understanding its vibrational modes and potential energy distributions (Topacli & Bayari, 1999).
Proton Conduction in Porous Ionic Crystals
- The compound is used in the study of proton conduction in crystalline porous materials, an area of interest for materials science and engineering. For example, Miyazawa et al. (2018) explored how NH4+ ions introduced into the porous structure of a compound containing 4-ethylpyridine enhanced proton conductivity (Miyazawa et al., 2018).
Corrosion Inhibition
- 4-Ethylpyridine has been studied for its potential as a corrosion inhibitor. Annand, Hurd, & Hackerman (1965) investigated its adsorption on steel in the context of corrosion inhibition, an important aspect in material science and engineering (Annand, Hurd, & Hackerman, 1965).
Electrochemical Studies
- It has been examined in electrochemical studies, particularly in the context of zinc electrowinning. Das, Singh, & Hefter (1997) studied the effects of 4-ethylpyridine on the electrowinning of zinc, a process relevant in industrial metal extraction (Das, Singh, & Hefter, 1997).
Catalysis and Chemical Synthesis
- The compound plays a role in catalysis and chemical synthesis. For instance, its use in the catalytic dehydrogenation process to obtain 4-vinylpyridine was explored by Artamonov et al. (1967), highlighting its significance in synthetic chemistry (Artamonov et al., 1967).
Magnetic Studies in Coordination Polymers
- Wöhlert et al. (2013) conducted structural and magnetic studies of a Co(II) thiocyanato coordination polymer involving 4-ethylpyridine, indicating its utility in exploring magnetic properties of such materials (Wöhlert et al., 2013).
Environmental Biodegradation
- Its biodegradation and environmental impact have also been a subject of study. Feng, Kaiser, Minard, & Bollag (1994) investigated the microbial transformation of ethylpyridines, including 4-ethylpyridine, shedding light on its environmental fate and degradation pathways (Feng et al., 1994).
Heterogeneous Photo-Fenton Process in Water Treatment
- Bensalah, Ahmad, & Bédoui (2019) examined the catalytic degradation of 4-ethylpyridine in water by a heterogeneous photo-Fenton process, relevant for water treatment technologies (Bensalah et al., 2019).
Safety And Hazards
4-Ethylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
In the field of nanotechnology, 4-Ethylpyridine has been used in the synthesis of quantum dots . For CdSe particles from an inverse micelle approach, Moungi placed them in 4-ethylpyridine near 160 °C under argon . This indicates that 4-Ethylpyridine could have potential applications in the development of new materials and technologies.
properties
IUPAC Name |
4-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRKZJMGVSXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873555 | |
Record name | 4-Ethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 4-Ethylpyridine | |
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Vapor Pressure |
2.27 [mmHg] | |
Record name | 4-Ethylpyridine | |
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Product Name |
4-Ethylpyridine | |
CAS RN |
536-75-4, 71077-16-2 | |
Record name | 4-Ethylpyridine | |
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Record name | 4-Ethylpyridine | |
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Record name | Pyridine, C1-3-alkyl derivs. | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | Pyridine, 4-ethyl- | |
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Record name | 4-Ethylpyridine | |
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Record name | 4-ethylpyridine | |
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Record name | 4-ETHYLPYRIDINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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